molecular formula C21H17F3N2O5S B13379597 [2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate

[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate

Cat. No.: B13379597
M. Wt: 466.4 g/mol
InChI Key: BUMZFBZAVNMKCX-YVLHZVERSA-N
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Description

2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinone ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the trifluoromethyl group and the methoxy groups. The final step usually involves the acetylation of the phenyl ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Scientific Research Applications

2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the thiazolidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dimethoxy-4-[(4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazolidinone ring contributes to its biological activity .

Properties

Molecular Formula

C21H17F3N2O5S

Molecular Weight

466.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H17F3N2O5S/c1-11(27)31-18-15(29-2)8-12(9-16(18)30-3)10-17-19(28)26-20(32-17)25-14-7-5-4-6-13(14)21(22,23)24/h4-10H,1-3H3,(H,25,26,28)/b17-10-

InChI Key

BUMZFBZAVNMKCX-YVLHZVERSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Origin of Product

United States

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